KadcoccinicacidB
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Overview
Description
KadcoccinicacidB is a triterpenoid compound isolated from the stems of Kadsura coccinea, a climbing plant found in the southwestern provinces of China . This compound is part of a newly discovered subset of triterpenoid natural products known for their complex polycyclic structures and significant pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kadcoccinicacidB involves a series of intricate steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction, is used to connect the two fragments, thereby forging the D-ring of the natural product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The synthesis described above provides a general platform to access the skeleton of this family of natural products, which could be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
KadcoccinicacidB undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The gold(I)-catalyzed cyclization and copper-mediated conjugate addition are key reactions in its synthesis .
Common Reagents and Conditions
Gold(I)-catalyzed cyclization: Enynyl acetate, gold(I) catalyst
Copper-mediated conjugate addition: Copper catalyst, appropriate conjugate acceptor
Conia-ene reaction: Gold(I) catalyst, silyl enol ether moiety
Major Products Formed
The major products formed from these reactions include the cyclopentenone scaffold and the D-ring of the natural product .
Scientific Research Applications
KadcoccinicacidB has shown significant potential in various scientific research applications:
Chemistry: Used as a model compound for studying complex polycyclic structures and triterpenoid synthesis.
Biology: Exhibits anti-HIV, anti-tumor, and antioxidant activities.
Medicine: Potential therapeutic agent for treating diseases such as hepatitis and cancer.
Industry: Could be used in the development of new pharmaceuticals and natural product-based therapies.
Mechanism of Action
The exact mechanism of action of kadcoccinicacidB is not fully understood. it is known to possess a rearranged lanostane structure, which is a common natural product framework featuring a 6/6/5/6-fused tetracyclic ring system . This structure is believed to interact with various molecular targets and pathways, contributing to its pharmacological activities .
Comparison with Similar Compounds
KadcoccinicacidB is unique due to its rearranged lanostane skeleton and its significant pharmacological activities. Similar compounds include other triterpenoids isolated from Kadsura coccinea, such as kadcoccinic acids A-J . These compounds also feature a 6/6/5/6 tetracyclic ring system and exhibit similar pharmacological activities .
Properties
Molecular Formula |
C30H44O6 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(2R,5S,7R,8S,9aS)-8-(carboxymethyl)-7-(2-carboxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,5,6,7,9,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(9-8-10-17(2)27(33)34)20-11-12-21-22(19(20)4)14-23-26(21)18(3)13-24(29(5,6)28(35)36)30(23,7)15-25(31)32/h10,16,18,20-22,24H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)(H,35,36)/b17-10-/t16-,18+,20-,21?,22-,24+,30-/m1/s1 |
InChI Key |
NYBVSDBGZTXCAX-UUBOGNQGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@](C2=C1C3CC[C@@H](C(=C)[C@H]3C2)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |
Canonical SMILES |
CC1CC(C(C2=C1C3CCC(C(=C)C3C2)C(C)CCC=C(C)C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |
Origin of Product |
United States |
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